molecular formula C10H13N2Na4O12P3S B582771 ddTTP-alpha-S CAS No. 154771-48-9

ddTTP-alpha-S

Cat. No.: B582771
CAS No.: 154771-48-9
M. Wt: 570.156
InChI Key: XYBYCGHHJGEUNT-PPIYBXBVSA-J
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Description

2’,3’-Dideoxythymidine-5’-O-(1-thiotriphosphate), commonly known as ddTTP-alpha-S, is a modified nucleotide used primarily in DNA sequencing and molecular biology research. This compound is a derivative of thymidine triphosphate, where a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes it a chain-terminating nucleotide, which is crucial for its role in sequencing technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddTTP-alpha-S involves the chemical modification of thymidine triphosphate. The process typically includes the following steps:

    Thymidine Triphosphate Preparation: Thymidine is phosphorylated to form thymidine triphosphate.

    Sulfur Incorporation: A non-bridging oxygen in the alpha-phosphate group of thymidine triphosphate is replaced by sulfur. This step is achieved using specific reagents that facilitate the substitution reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thymidine are phosphorylated to produce thymidine triphosphate.

    Sulfur Substitution: The substitution reaction is scaled up using industrial reactors to ensure consistent quality and yield.

    Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

ddTTP-alpha-S primarily undergoes substitution reactions due to the presence of the sulfur atom in the alpha-phosphate group. It does not participate in typical oxidation or reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: The sulfur substitution is facilitated by reagents such as thiophosphoryl chloride or other sulfur-containing compounds under controlled pH and temperature conditions.

    Reaction Conditions: These reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and temperatures ranging from 20°C to 40°C.

Major Products

The major product of the substitution reaction is this compound itself. No significant by-products are formed if the reaction conditions are well-controlled.

Scientific Research Applications

Chemistry

In chemistry, ddTTP-alpha-S is used as a chain-terminating nucleotide in DNA sequencing methods, particularly in the Sanger sequencing technique. Its ability to terminate DNA synthesis at specific points allows for the determination of nucleotide sequences.

Biology

In biological research, this compound is used to study DNA replication and repair mechanisms. It helps in understanding the role of thymidine analogs in cellular processes.

Medicine

In medicine, this compound is used in diagnostic applications, such as identifying genetic mutations and sequencing pathogen genomes. It plays a crucial role in personalized medicine by enabling precise genetic analysis.

Industry

In the biotechnology industry, this compound is used in the production of sequencing kits and reagents. It is an essential component in the development of next-generation sequencing technologies.

Mechanism of Action

ddTTP-alpha-S exerts its effects by terminating DNA synthesis. During DNA replication, DNA polymerase incorporates this compound into the growing DNA strand. the absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating the synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths, which can be analyzed to determine the nucleotide sequence.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (ddATP-alpha-S)
  • 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) (ddCTP-alpha-S)
  • 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) (ddGTP-alpha-S)

Uniqueness

ddTTP-alpha-S is unique due to its specific modification at the alpha-phosphate group, which involves the substitution of oxygen with sulfur. This modification enhances its stability and makes it a more effective chain terminator compared to its non-modified counterparts. Additionally, the sulfur substitution provides distinct chemical properties that can be exploited in various research applications.

Biological Activity

Dideoxythymidine triphosphate (ddTTP) is a modified nucleotide that plays a significant role in molecular biology, particularly in the context of DNA synthesis and repair mechanisms. The compound ddTTP-alpha-S, a sulfur-containing derivative of ddTTP, has garnered attention for its unique biological activities and potential applications in therapeutic contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, structural properties, and implications for research and medicine.

Structural Characteristics

Chemical Structure:
this compound is characterized by the presence of a sulfur atom at the alpha position of the triphosphate group. This modification alters the physicochemical properties of the nucleotide, influencing its interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with ddTTP:
The structural differences between ddTTP and this compound can affect their respective substrate activities. For instance, studies have shown that modifications at the α-phosphate can enhance substrate activity, making this compound a potent alternative for certain enzymatic reactions .

FeatureddTTPThis compound
Phosphate GroupNormalSulfur-modified
Enzyme AffinityModerateIncreased
StabilityStandardEnhanced
Biological ActivityInhibitoryPotentially enhanced

Enzymatic Interactions:
this compound exhibits distinct interactions with various DNA polymerases. Research indicates that it can act as a substrate for terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of nucleotides to the 3' ends of DNA strands. The presence of the sulfur atom may enhance binding affinity and catalytic efficiency compared to traditional nucleotides .

Inhibition Studies:
Studies have demonstrated that this compound can inhibit certain DNA polymerases while promoting repair mechanisms in others. For example, it has been shown to facilitate the repair of topoisomerase I-mediated DNA damage by enhancing the efficiency of repair pathways . This dual role as both a substrate and an inhibitor highlights its potential utility in therapeutic applications targeting DNA repair processes.

Case Studies and Research Findings

  • Terminal Deoxynucleotidyl Transferase Activity:
    A study explored the substrate properties of various modified triphosphates, including this compound. The findings indicated that this compound exhibited significantly higher substrate activity than unmodified ddTTP, suggesting its potential for use in molecular cloning and sequencing applications .
  • Repair Mechanisms:
    Another investigation focused on the role of this compound in facilitating DNA repair through its interaction with human PrimPol. The research revealed that PrimPol discriminates against dideoxynucleotides during elongation; however, when utilizing this compound, there was an observable enhancement in repair efficiency across specific lesions .
  • Crystal Structure Analysis:
    Crystal structure analyses have provided insights into how this compound interacts at the molecular level with DNA polymerases. These studies reveal conformational changes in the enzyme's active site upon binding to this compound, which may contribute to its increased efficacy as a substrate .

Properties

IUPAC Name

tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBYCGHHJGEUNT-PPIYBXBVSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na4O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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